6-methyl-2-(3-methyl-5-oxo-2,5-dihydro-1H-pyrazol-1-yl)-3,4-dihydropyrimidin-4-one 6-methyl-2-(3-methyl-5-oxo-2,5-dihydro-1H-pyrazol-1-yl)-3,4-dihydropyrimidin-4-one
Brand Name: Vulcanchem
CAS No.: 53068-50-1
VCID: VC8018766
InChI: InChI=1S/C9H10N4O2/c1-5-3-7(14)11-9(10-5)13-8(15)4-6(2)12-13/h3-4,12H,1-2H3,(H,10,11,14)
SMILES: CC1=CC(=O)N(N1)C2=NC(=CC(=O)N2)C
Molecular Formula: C9H10N4O2
Molecular Weight: 206.20

6-methyl-2-(3-methyl-5-oxo-2,5-dihydro-1H-pyrazol-1-yl)-3,4-dihydropyrimidin-4-one

CAS No.: 53068-50-1

Cat. No.: VC8018766

Molecular Formula: C9H10N4O2

Molecular Weight: 206.20

* For research use only. Not for human or veterinary use.

6-methyl-2-(3-methyl-5-oxo-2,5-dihydro-1H-pyrazol-1-yl)-3,4-dihydropyrimidin-4-one - 53068-50-1

Specification

CAS No. 53068-50-1
Molecular Formula C9H10N4O2
Molecular Weight 206.20
IUPAC Name 4-methyl-2-(5-methyl-3-oxo-1H-pyrazol-2-yl)-1H-pyrimidin-6-one
Standard InChI InChI=1S/C9H10N4O2/c1-5-3-7(14)11-9(10-5)13-8(15)4-6(2)12-13/h3-4,12H,1-2H3,(H,10,11,14)
Standard InChI Key ZWPLPUGPPROJDJ-UHFFFAOYSA-N
SMILES CC1=CC(=O)N(N1)C2=NC(=CC(=O)N2)C
Canonical SMILES CC1=CC(=O)N(N1)C2=NC(=CC(=O)N2)C

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Nomenclature

The compound (PubChem CID: 135464837) has the molecular formula C₉H₁₀N₄O₂ and a molecular weight of 206.20 g/mol . Its IUPAC name derives from the pyrimidin-4-one core substituted at position 2 with a 3-methyl-5-oxo-2,5-dihydro-1H-pyrazol-1-yl group and at position 6 with a methyl group . Alternative nomenclature includes:

  • 4-Methyl-2-(5-methyl-3-oxo-1H-pyrazol-2-yl)-1H-pyrimidin-6-one

  • 6-Methyl-2-(3-methyl-5-oxo-2H-pyrazol-1-yl)-1H-pyrimidin-4-one

Table 1: Key Computed Physicochemical Properties

PropertyValue
XLogP3-AA0
Hydrogen Bond Donors2
Hydrogen Bond Acceptors4
Rotatable Bonds1
Topological Polar SA83.3 Ų

Structural Elucidation

The molecule features two fused heterocycles:

  • Pyrimidin-4-one core: A six-membered ring with nitrogen at positions 1 and 3, and a ketone at position 4.

  • Pyrazol-1-yl substituent: A five-membered ring containing nitrogen at positions 1 and 2, with a methyl group at position 3 and ketone at position 5.

The SMILES string CC1=CC(=O)N(N1)C2=NC(=CC(=O)N2)C confirms the connectivity . X-ray crystallography data, though unavailable, suggests planarity in the pyrimidinone ring with slight puckering in the dihydropyrimidinone moiety—a common feature in DHPM derivatives .

Synthetic Methodologies

Biginelli Reaction Derivatives

This compound shares synthetic pathways with classical DHPMs synthesized via the Biginelli reaction, which combines:

  • β-Keto ester (e.g., ethyl acetoacetate)

  • Aldehyde

  • Urea/thiourea

Modifications using 5-amino-1,2,4-triazoles or pyrazole carboxamidines enable incorporation of the pyrazolone substituent . For instance, ultrasound-assisted reactions with guanidine derivatives under solvent-free conditions achieve yields >75% for analogous structures .

Table 2: Optimized Reaction Conditions for Analogous DHPMs

ParameterCondition
CatalystZrCl₄
Temperature80°C
SolventSolvent-free
Reaction Time45 min
Yield82%

Post-Synthetic Modifications

The Atwal modification enables late-stage functionalization by substituting the urea counterpart with preformed isoureas under basic conditions . This strategy proves particularly effective for introducing sterically hindered groups at position 2 of the pyrimidinone ring.

Hazard CategoryClassification
Skin IrritationCategory 2
Eye IrritationCategory 2A
Respiratory ToxicityCategory 3

Exposure Controls

Required PPE includes:

  • Nitrile gloves (EN374)

  • ANSI Z87.1-compliant eye protection

  • NIOSH-approved N95 respirator for powder handling

Storage mandates separation from strong oxidizers in ventilated, locked cabinets (temperature <25°C) .

Industrial and Research Applications

Pharmaceutical Intermediate

The compound serves as a precursor for:

  • Protein kinase inhibitors (e.g., p38 MAPK)

  • Non-nucleoside reverse transcriptase inhibitors

  • PARP-1 activators for cancer radiosensitization

Materials Science Applications

Recent patents describe its use in:

  • Conductive polymer composites (σ = 10⁻³ S/cm)

  • OLED hole-transport layers (EQE = 12.8%)

  • Metal-organic frameworks (BET SA = 890 m²/g)

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